molecular formula C9H10F2S B13289311 2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene

2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene

Cat. No.: B13289311
M. Wt: 188.24 g/mol
InChI Key: JIQUEJOUZCVRDR-UHFFFAOYSA-N
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Description

2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene is an organic compound with the molecular formula C9H10F2S It is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a benzene ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene typically involves the introduction of the difluoromethyl group into the benzene ring. One common method is the reaction of 1,4-dimethylbenzene with a difluoromethylating agent such as difluoromethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems to ensure high yield and purity of the final product. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile
  • 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene

Uniqueness

2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene is unique due to the presence of both difluoromethyl and sulfanyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C9H10F2S

Molecular Weight

188.24 g/mol

IUPAC Name

2-(difluoromethylsulfanyl)-1,4-dimethylbenzene

InChI

InChI=1S/C9H10F2S/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5,9H,1-2H3

InChI Key

JIQUEJOUZCVRDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SC(F)F

Origin of Product

United States

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